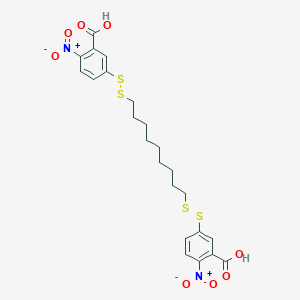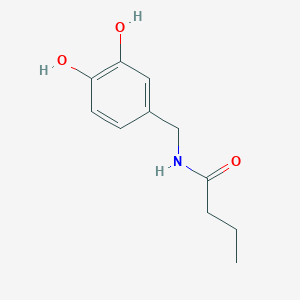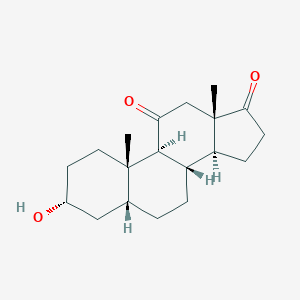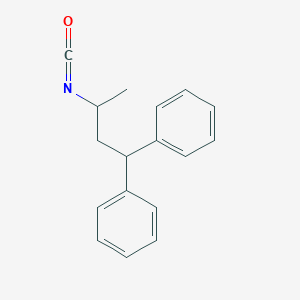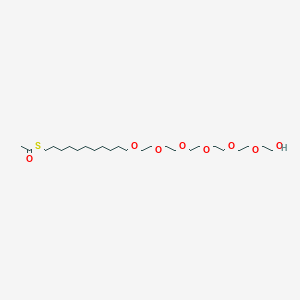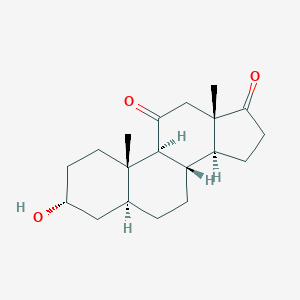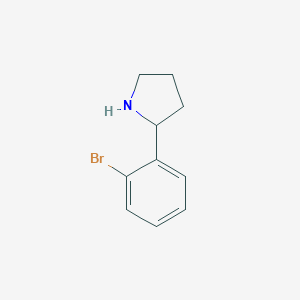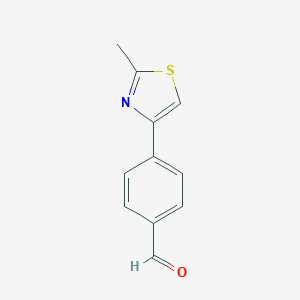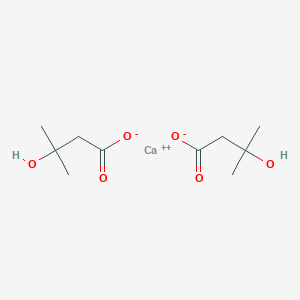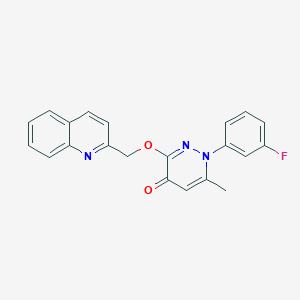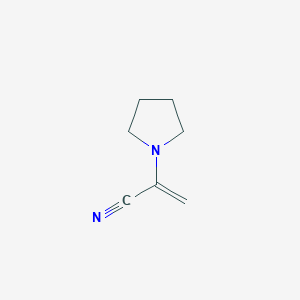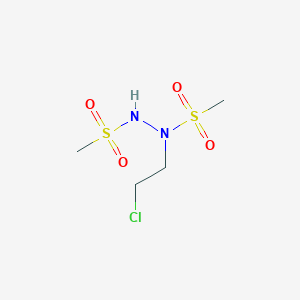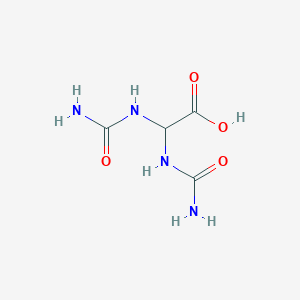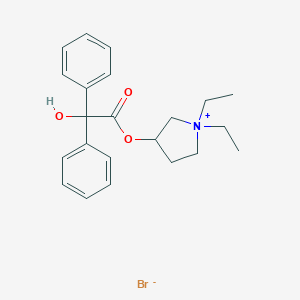![molecular formula C21H16O2 B135647 Benz[a]anthracene-7-acetic Acid Methyl Ester CAS No. 63018-40-6](/img/structure/B135647.png)
Benz[a]anthracene-7-acetic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) with significant biological activity, particularly in terms of their carcinogenic potential. These compounds are known to interact with DNA and RNA, forming adducts that can lead to mutations and cancer. The studies provided explore various aspects of benz[a]anthracene derivatives, including their metabolic activation, mutagenicity, carcinogenicity, and interactions with cellular components .
Synthesis Analysis
The synthesis of benz[a]anthracene derivatives often involves the formation of epoxides and dihydrodiols, which are key intermediates in their metabolic activation and detoxification pathways. For instance, the synthesis of 7,12-dimethylbenz[a]anthracene 5,6-oxide and related compounds has been described, highlighting the reactivity of these epoxides and their ability to rearrange to phenols or react with glutathione (GSH) to form conjugates . Additionally, the bioalkylation of benz[a]anthracene derivatives in rat lung cytosol preparations has been observed, indicating the enzymatic activation of these compounds .
Molecular Structure Analysis
The molecular structure of benz[a]anthracene derivatives plays a crucial role in their biological activity. For example, the presence of methyl groups at specific positions on the benz[a]anthracene ring system can significantly alter the compound's carcinogenic potency. Derivatives with methyl groups at positions 6, 7, 8, or 12 have been found to be highly carcinogenic, whereas other substitution patterns do not exhibit carcinogenicity . The molecular topology and the presence of substituents can also influence the binding affinity to the estrogen receptor, with certain derivatives showing estrogenic or antiestrogenic effects .
Chemical Reactions Analysis
Benz[a]anthracene derivatives undergo various chemical reactions that are important for their biological activity. The formation of DNA and RNA adducts is a critical step in the carcinogenic process, as seen with the formation of adducts from 7-hydroxymethyl-12-methylbenz[a]anthracene and its sulfuric acid ester metabolite in the livers of rats and mice . The oxidative activation of these compounds can lead to mutagenesis and carcinogenesis, with K-region oxidation altering the mutational spectrum . Furthermore, the formation of dihydrodiols through chemical or enzymic oxidation is another key reaction, with different dihydrodiols being formed depending on the oxidation system used .
Physical and Chemical Properties Analysis
The physical and chemical properties of benz[a]anthracene derivatives, such as their stability, reactivity, and interaction with biological molecules, are influenced by their molecular structure. The carcinogenicity of K-region epoxides of benz[a]anthracene derivatives has been found to be low, suggesting that these compounds may not be the ultimate carcinogens . The unusual transformation of diarylmethanol derivatives into hexahydroxylated anthracene systems under acidic conditions indicates the potential for complex reactions and transformations of these compounds .
Applications De Recherche Scientifique
Environmental Chemistry and Toxicology
A study on the metabolism of benzo[a]pyrene, a compound structurally related to Benz[a]anthracene-7-acetic Acid Methyl Ester, in germ-free rats revealed novel pathways for the formation of genotoxic metabolites. This research highlights the significance of ring-opening metabolism as a major pathway, which could be relevant for understanding the environmental behavior and toxicological impact of similar compounds (Yang et al., 2000).
Material Science
In material science, derivatives of Benz[a]anthracene-7-acetic Acid Methyl Ester have been explored for their potential applications. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, derived from a similar structural framework, has shown promise for use in liquid crystal displays due to their excellent orientation parameter and potential for enhancing display technologies (Bojinov & Grabchev, 2003).
Organic Synthesis and Catalysis
Research in organic synthesis has led to the development of novel methods for transforming diarylmethanol derivatives into compounds with extensive π-conjugation, which are crucial for advanced materials and electronic applications. These transformations underscore the versatility of Benz[a]anthracene-7-acetic Acid Methyl Ester analogues in synthetic chemistry (Bałczewski et al., 2006).
Environmental Biodegradation
A significant application area is the biodegradation of polycyclic aromatic hydrocarbons (PAHs), where microorganisms such as Mycobacterium vanbaalenii PYR-1 have been shown to degrade benz[a]anthracene, a compound closely related to Benz[a]anthracene-7-acetic Acid Methyl Ester. This research has implications for bioremediation strategies targeting PAHs in contaminated environments (Moody, Freeman, & Cerniglia, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-benzo[a]anthracen-7-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c1-23-21(22)13-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXQCYDDEJLMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212241 |
Source


|
| Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BENZ(a)ANTHRACEN-7-ACETIC ACID, METHYL ESTER | |
CAS RN |
63018-40-6 |
Source


|
| Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

